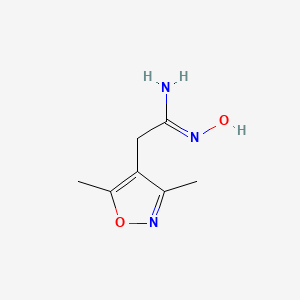

2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoxazole ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide typically involves the formation of the isoxazole ring followed by the introduction of the N-hydroxyacetimidamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitroisoxazole with suitable reagents, followed by reduction and subsequent functionalization to introduce the N-hydroxyacetimidamide moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis could also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the isoxazole ring.

Substitution: The isoxazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced or altered properties.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its structural properties make it a candidate for studying enzyme interactions and other biological processes.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism by which 2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The isoxazole ring’s electronic properties play a crucial role in these interactions, facilitating strong and specific binding to target molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-(3,5-Dimethylisoxazol-4-yl)benzyl derivatives: These compounds share the isoxazole ring structure and have been studied for their potential as BRD4 inhibitors with anti-cancer activity.

3,5-Dimethylisoxazole derivatives: These compounds are known for their acetyl-lysine-mimetic properties and have applications in epigenetic regulation research.

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide stands out due to its specific functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for developing targeted therapies and in industrial applications where specific chemical properties are required.

Actividad Biológica

2-(3,5-Dimethylisoxazol-4-yl)-N-hydroxyacetimidamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its stability and reactivity. The presence of the N-hydroxyacetimidamide group enhances its binding properties to various biological targets. The structural formula can be represented as follows:

The mechanism by which this compound exerts its effects primarily involves enzyme inhibition. It is suggested that the compound may bind to active sites of specific enzymes, thereby blocking substrate access and inhibiting catalytic activity. This property is particularly relevant in the context of cancer therapeutics, where enzyme inhibition can lead to reduced cell proliferation and increased apoptosis.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on bromodomain-containing protein 4 (BRD4), a target implicated in various cancers. The compound demonstrated significant anti-proliferative activity against breast cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells.

Key Findings:

- Inhibition of BRD4: The compound exhibited an IC50 value of 0.237 ± 0.093 μM against BRD4.

- Cell Cycle Arrest: It induced G1 phase cell cycle arrest in MCF-7 cells.

- Apoptosis Induction: Western blot analyses revealed increased levels of γ-H2AX, indicating DNA damage and apoptosis induction.

| Biological Activity | Measurement | Result |

|---|---|---|

| BRD4 Inhibition | IC50 (μM) | 0.237 ± 0.093 |

| Cell Cycle Arrest | Phase | G1 Phase |

| Apoptosis Indicator | γ-H2AX Levels | Increased |

Enzyme Inhibition Profile

The compound's interaction with various enzymes has been investigated to elucidate its broader pharmacological profile. It has been shown to inhibit several key enzymes involved in cancer progression.

Enzyme Inhibition Data:

- PARP1 Inhibition: Moderate inhibitory effect with an IC50 value of 4.289 ± 1.807 μM.

Study on Breast Cancer Cells

A comprehensive study evaluated the effects of this compound on MCF-7 breast cancer cells:

- Objective: To assess anti-proliferative effects and mechanisms.

- Methodology: Treatment with varying concentrations followed by analysis through Western blotting and cell migration assays.

- Results: Significant downregulation of c-MYC expression was observed, correlating with reduced cell viability and migration.

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-6(3-7(8)9-11)5(2)12-10-4/h11H,3H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZPVJMREFNNFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.